![molecular formula C11H11BrO3 B1391639 3-(4-Bromo-2-ethoxyphenyl)acrylic acid CAS No. 1094474-73-3](/img/structure/B1391639.png)
3-(4-Bromo-2-ethoxyphenyl)acrylic acid
Overview
Description
“3-(4-Bromo-2-ethoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C11H11BrO3. It has a molecular weight of 271.11 . The IUPAC name for this compound is (2E)-3-(4-bromo-2-ethoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for “3-(4-Bromo-2-ethoxyphenyl)acrylic acid” is 1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.Physical And Chemical Properties Analysis
The predicted boiling point of “3-(4-Bromo-2-ethoxyphenyl)acrylic acid” is 384.0±27.0 °C and its predicted density is 1.491±0.06 g/cm3 . The pKa value, which indicates the acidity, is predicted to be 4.36±0.13 .Scientific Research Applications
Chemical Synthesis and Reactions
Stereoselectivity in Cycloaddition Reactions : Derivatives of α-(4-ethoxyphenyl)acrylic acid, which is structurally related to 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, have been used in diastereoselective addition reactions with tetrafluoroethylene to afford tetrafluorocyclobutanecarboxylic esters (Serelis & Simpson, 1997).
Synthesis of Pyridazinones : 3-(p-Ethoxybenzoyl)acrylic acid reacts with other compounds to form addition compounds, leading to the synthesis of new pyridazinones. This process reveals moderate antibacterial activity against certain bacteria (Ghani Essam Abdel, 1991).
Vinylation of Bromobiphenyls : The vinylation of bromobiphenyls using catalysts like NiCl2-H2O/PPh3 in the presence of inorganic base has been studied, with the formation of ethyl 4-(4′-hydroxyphenyl)cinnamate as a product (Kelkar et al., 1994).
Esterification of Wastewater Containing Carboxylic Acid : The esterification of wastewater containing acrylic acid with alcohols, like 2-ethyl hexanol, is a method to recover acid and purify wastewater. This method demonstrates the practical applications in waste management and environmental protection (Ahmad et al., 2014).
Synthesis of Acrylamide Derivatives : Research has been conducted on the synthesis of new acrylamide derivatives for use as corrosion inhibitors in acidic solutions. This illustrates the potential application in materials science and engineering (Abu-Rayyan et al., 2022).
Synthesis of Liquid Crystalline Side Chain Polymers : Acrylates have been synthesized for forming liquid crystal side chain polymers, demonstrating applications in the field of advanced materials and nanotechnology (Tsai et al., 1994).
Optoelectronic Properties of Acrylic Acid Derivatives : A study focusing on the optoelectronic properties of a molecule structurally similar to 3-(4-Bromo-2-ethoxyphenyl)acrylic acid highlights its potential in nonlinear optical materials, relevant in the field of optoelectronics and photonics (Fonkem et al., 2019).
properties
IUPAC Name |
(E)-3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCUVOHRNAJVOM-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679678 | |
Record name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-ethoxyphenyl)acrylic acid | |
CAS RN |
1094474-73-3 | |
Record name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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